Photoactivatable Crosslinking: Functional Gain Over Parent FTY720
Azido-FTY720 incorporates an aryl azide that generates a reactive nitrene intermediate upon UV photolysis (λ ~ 300 nm), enabling covalent insertion into proximate protein residues. Parent FTY720 possesses no photoreactive group and cannot be used for photoaffinity labeling. Although direct crosslinking yield data for Azido-FTY720 are not reported, aryl azides as a class exhibit crosslinking efficiencies comparable to diazirines under standardized conditions, with the 4-azidobenzoyl group showing high crosslinking competence and lower water adduct formation than diazirine-based probes [1]. This functional dichotomy—photoactivatable covalent capture vs. no capture—represents a binary differentiation that fundamentally dictates experimental design capability.
| Evidence Dimension | Photoactivatable covalent crosslinking capability |
|---|---|
| Target Compound Data | Aryl azide present; UV-induced nitrene formation and crosslinking (class-level crosslinking efficiency comparable to diazirines per Weber et al., 1997) |
| Comparator Or Baseline | FTY720: no photoreactive moiety; incapable of photoaffinity labeling |
| Quantified Difference | Presence vs. absence of photoactivatable functionality (qualitative binary distinction) |
| Conditions | UV irradiation at ~300 nm (aryl azide activation wavelength); aqueous/organic solvent systems |
Why This Matters
Researchers selecting a probe for target identification must choose a compound capable of UV-induced covalent capture; FTY720 does not meet this requirement, making Azido-FTY720 the only commercially available aryl azide-functionalized FTY720 probe.
- [1] Weber, P. J. A.; Beck-Sickinger, A. G. Comparison of the photochemical behavior of four different photoactivatable probes. J. Pept. Res. 1997, 49, 375-383. View Source
